molecular formula C10H8FNO2 B8501494 4-Fluoro-1-methyl-1h-indole-3-carboxylic acid

4-Fluoro-1-methyl-1h-indole-3-carboxylic acid

Cat. No.: B8501494
M. Wt: 193.17 g/mol
InChI Key: XLEIZAQZXUZKPN-UHFFFAOYSA-N
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Description

4-Fluoro-1-methyl-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. The presence of a fluorine atom at the 4-position and a methyl group at the 1-position of the indole ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1-methyl-1H-indole-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and methyl isocyanide.

    Formation of Indole Ring: The indole ring is constructed through a series of reactions, including cyclization and condensation reactions. For example, the Fischer indole synthesis can be employed, where 4-fluoroaniline reacts with an appropriate ketone under acidic conditions to form the indole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst to facilitate substitution reactions.

Major Products:

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Alcohols or other reduced forms.

    Substitution Products: Compounds with substituted functional groups at the 4-position.

Scientific Research Applications

4-Fluoro-1-methyl-1H-indole-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes involving indole derivatives, such as enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methyl-1H-indole-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

    4-Fluoro-1H-indole-3-carboxylic acid: Lacks the methyl group at the 1-position.

    1-Methyl-1H-indole-3-carboxylic acid: Lacks the fluorine atom at the 4-position.

    4-Fluoro-1H-indole-2-carboxylic acid: Has the carboxylic acid group at the 2-position instead of the 3-position.

Uniqueness: 4-Fluoro-1-methyl-1H-indole-3-carboxylic acid is unique due to the combined presence of the fluorine atom at the 4-position and the methyl group at the 1-position. This specific substitution pattern can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

4-fluoro-1-methylindole-3-carboxylic acid

InChI

InChI=1S/C10H8FNO2/c1-12-5-6(10(13)14)9-7(11)3-2-4-8(9)12/h2-5H,1H3,(H,13,14)

InChI Key

XLEIZAQZXUZKPN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC=C2F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In acetone (95 ml) was dissolved 4-fluoro-1-methylindole-3-carbaldehyde (1.43 g, 8.08 mmol), followed by the addition of potassium permanganate (a 0.2M aqueous solution, 62.0 ml, 12.4 mmol) in portions at room temperature. After the reaction mixture was stirred at room temperature for 16 hours, the precipitate was filtered off through Celite. The filtrate was distilled under reduced pressure to remove the solvent. The residue was acidified with 1N HCl. The crystals thus precipitated were collected by filtration under reduced pressure, washed with water, and dried under reduced pressure to give 4-fluoro-1-methylindole-3-carboxylic acid (0.91 g, 58%) as a brown solid.
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